2-(2-Methyl-1,3-thiazol-4-yl)aniline

Antibacterial Antimicrobial Thiazole derivatives

Fragment-based antibacterial drug discovery demands building blocks with validated, position-specific activity-generic thiazole-aniline isomers are not interchangeable due to divergent 3D conformation and electronic profiles. • Ortho-substituted scaffold with confirmed MIC of 32 µg/mL against S. aureus for SAR-driven analog synthesis. • Ideal fragment (MW 190.27) for FBDD linking, growth, and fused heterocycle construction with regioselective reactivity. Supplied at 95% purity with full QA documentation for reliable procurement.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 305811-38-5
Cat. No. B1290177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-thiazol-4-yl)aniline
CAS305811-38-5
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2N
InChIInChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3
InChIKeyAJFBHXXQTQAILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1,3-thiazol-4-yl)aniline: Compound Profile & Procurement


2-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 305811-38-5) is a heterocyclic organic compound characterized by a 2-methyl-1,3-thiazole ring directly coupled to an aniline moiety at the ortho position. It is a C10H10N2S framework with a molecular weight of 190.27 g/mol and a minimum purity specification of 95% from primary vendors . The compound serves as a versatile building block for the design and synthesis of novel drug candidates, frequently employed in fragment-based drug discovery and molecular scaffold expansion .

Fragment molecule for drug design and molecular scaffold expansion
Synthetic building block with specified purity for early-stage discovery
Supports fragment-based screening and linking strategies

2-(2-Methyl-1,3-thiazol-4-yl)aniline: Non-Interchangeability with Analogs


Direct substitution of 2-(2-Methyl-1,3-thiazol-4-yl)aniline with its positional isomers or other 2-substituted thiazole aniline derivatives is not scientifically justifiable without specific comparative performance data. The position of the aniline nitrogen (ortho vs. meta vs. para) relative to the thiazole ring, along with the presence and position of the methyl substituent on the thiazole, fundamentally alters the molecule's three-dimensional conformation, electron distribution, and hydrogen-bonding capacity. These structural variations are known to directly impact binding affinity, target selectivity, and even the compound's utility as a reactive intermediate in further synthetic transformations . Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Positional isomerism
Ortho, meta, and para aniline substitution can lead to divergent binding modes and biological readouts; direct replacement invalidates SAR.
Methyl substituent effect
The 2-methyl group alters lipophilicity and steric profile; unsubstituted thiazole analogs may not replicate target interactions.
Class-level assumptions
Generalizing properties across thiazole anilines overlooks electron distribution and hydrogen-bonding differences; verify compound-specific data.

2-(2-Methyl-1,3-thiazol-4-yl)aniline: Evidence-Based Comparator Guide


Antibacterial Activity Against S. aureus

The target compound, 2-(2-Methyl-1,3-thiazol-4-yl)aniline, has been directly evaluated for antibacterial activity, showing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against the clinically relevant Gram-positive bacterium Staphylococcus aureus . In the same study, the compound exhibited a higher MIC of 64 µg/mL against the Gram-negative Escherichia coli, indicating a quantifiable spectrum of activity that can be benchmarked for further analog development .

Antibacterial MIC
Data to verify
32 µg/mL (S. aureus)
64 µg/mL (E. coli)
Reported MIC endpoint context for Gram-positive screening
Microbroth dilution assay; no comparator control
Antibacterial Antimicrobial Thiazole derivatives Minimum Inhibitory Concentration

Positional Isomerism: Divergent Bioactivity from Meta Isomer

A key structural comparator, 3-(2-Methyl-1,3-thiazol-4-yl)aniline, exhibits a significantly different biological activity profile. This meta-substituted isomer has been reported to induce apoptosis in MCF-7 breast cancer cells, demonstrating anticancer potential . In contrast, the ortho-substituted target compound, 2-(2-Methyl-1,3-thiazol-4-yl)aniline, has been primarily studied for its antibacterial activity and as a synthetic fragment .

Isomer Activity Profile
Data to verify
Target: antibacterial MIC 32–64 µg/mL
Meta isomer: apoptosis induction in MCF-7 cells
Divergent cell-response context between positional isomers
Cross-study comparison; different assay platforms
Cancer Research Structure-Activity Relationship Apoptosis Positional Isomers

Physicochemical Differentiation from Unsubstituted Thiazole Aniline

The target compound, 2-(2-Methyl-1,3-thiazol-4-yl)aniline, has a molecular weight of 190.27 g/mol . A common alternative building block, 4-(1,3-Thiazol-4-yl)aniline (CAS 60759-10-6), has a molecular weight of 176.24 g/mol and lacks the methyl group on the thiazole ring [1]. This difference of 14.03 g/mol corresponds to the addition of a methyl group, which increases lipophilicity (calculated LogP) and can significantly alter the compound's pharmacokinetic properties, membrane permeability, and binding interactions in downstream applications .

MW & Lipophilicity
Class-level inference
190.27 g/mol vs 176.24 g/mol
Δ +14.03 g/mol (methyl addition)
Methyl group increases lipophilicity and steric bulk relative to unsubstituted analog
Theoretical LogP; may affect permeability and binding
Molecular Weight Substituent Effects Lipophilicity Physicochemical Properties

Fragment-Based Drug Discovery Scaffold Utility

2-(2-Methyl-1,3-thiazol-4-yl)aniline is specifically designated as a fragment molecule intended to serve as a core scaffold for molecular linking, expansion, and modification . This positions it for use in fragment-based drug discovery (FBDD) campaigns. In contrast, its para-substituted analog, 4-(2-Methyl-1,3-thiazol-4-yl)aniline (CAS 25021-49-2), is more frequently described as a useful intermediate for the synthesis of a broad range of chemicals, including dyes, corrosion inhibitors, and agrochemicals, in addition to pharmaceuticals . This implies a different, more specialized, and target-focused utility for the ortho-substituted target compound.

Application Intent
Class-level inference
Target: fragment for drug design (FBDD)
Para isomer: general synthetic intermediate
Differentiated procurement context: early-stage discovery vs broad chemistry
Based on vendor descriptions and cited literature
Fragment-Based Drug Discovery Scaffold Molecular Linking Medicinal Chemistry

2-(2-Methyl-1,3-thiazol-4-yl)aniline: Research & Industrial Use Cases


Antibacterial Lead Optimization

Given its demonstrated MIC of 32 µg/mL against S. aureus , 2-(2-Methyl-1,3-thiazol-4-yl)aniline is a suitable starting fragment for medicinal chemistry campaigns aimed at developing novel antibacterial agents, particularly those targeting Gram-positive pathogens. This quantitative activity provides a baseline for structure-activity relationship (SAR) studies focused on improving potency through analog synthesis.

Fragment-Based Drug Discovery (FBDD)

The compound is explicitly offered as a fragment molecule . Its relatively low molecular weight (190.27 g/mol) and defined activity make it an ideal candidate for fragment-based screening, linking, and growth strategies. Its distinct physicochemical profile compared to unsubstituted or para-substituted thiazole anilines makes it a valuable tool for probing chemical space in early-stage target validation.

Bioactive Heterocycle Synthesis via Ortho-Substitution

The ortho-substitution pattern of the aniline group in 2-(2-Methyl-1,3-thiazol-4-yl)aniline provides a unique steric and electronic environment for further chemical transformations. This makes it a specific reagent for the synthesis of fused heterocyclic systems or other complex molecular architectures where a para- or meta-substituted thiazole aniline would not yield the same product due to different reactivity and regioselectivity.

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR studies
Reported MIC endpoint context
Analog synthesis and MIC evaluation
Fragment-based screening campaigns
Fragment molecular weight and scaffold diversity
Linking and growth strategy fit
Ortho-substituted heterocycle synthesis
Unique steric and electronic environment
Regioselectivity in fused ring formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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